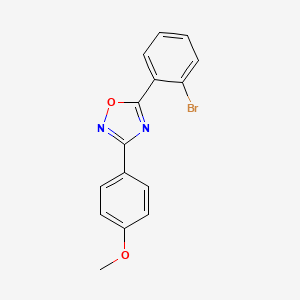

5-(2-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

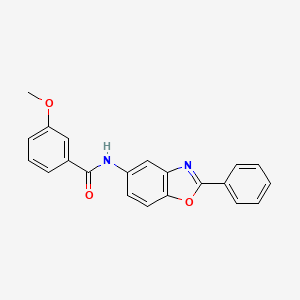

Beschreibung

Synthesis Analysis

The synthesis of 5-(2-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves a series of reactions starting from 5-amino-1,3-benzenedicarboxylic acid and 4-methoxybenzoyl hydrazine. Through diazotization, acyl chloride formation, diarylhydrazide synthesis, and dehydration, the target compound is obtained. The dehydration reaction yield was reported at 53.2%, with the structure characterized by IR and 1H NMR spectroscopy (Zhu Wei-guo, 2007).

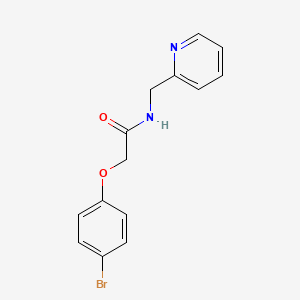

Molecular Structure Analysis

The molecular structure of 5-(2-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been elucidated through various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry. These analyses confirm the presence of the oxadiazole ring and the substitution patterns of the bromophenyl and methoxyphenyl groups. The compound's electronic and spatial configuration plays a crucial role in its reactivity and physical properties.

Chemical Reactions and Properties

This compound's chemical reactivity is significantly influenced by the oxadiazole core and the electron-donating and withdrawing groups attached to it. The presence of the bromophenyl and methoxyphenyl groups modulates its reactivity towards nucleophilic and electrophilic agents, respectively. Its utility in electroluminescent materials and as a corrosion inhibitor highlights its diverse chemical properties and potential applications in material science and corrosion protection.

Physical Properties Analysis

The physical properties of 5-(2-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The compound exhibits a maximum UV absorption wavelength at 307 nm and a peak fluorescent wavelength at 376 nm, indicating its potential use in optical applications (Zhu Wei-guo, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical agents, stability under different conditions, and potential as a corrosion inhibitor, have been studied. Its high efficiency as a corrosion inhibitor in sulfuric acid media, with efficiency reaching more than 96.19% at certain conditions, demonstrates the compound's protective capabilities against metal corrosion (M. Bouklah et al., 2006).

Eigenschaften

IUPAC Name |

5-(2-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c1-19-11-8-6-10(7-9-11)14-17-15(20-18-14)12-4-2-3-5-13(12)16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFATUAFJWKATIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-chlorobenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5675937.png)

![3-[2-(1-adamantyl)ethyl]-6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5675939.png)

![3,5-dimethyl-4-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B5675958.png)

![(2,4-dimethoxybenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5675966.png)

![3-{1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5675980.png)

![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B5675988.png)

![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methylisoxazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5675992.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5676001.png)

![ethyl 4-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5676002.png)